Tris(2-chloro-2-nitro-1-butyl) phosphate
Description
Tris(2-chloro-2-nitro-1-butyl) phosphate is an organophosphate compound known for its flame-retardant properties. It is used in various industrial applications, particularly in the production of plastics, textiles, and electronics, to enhance fire resistance. The compound’s unique chemical structure allows it to interfere with the combustion process, making it an effective flame retardant.
Properties
CAS No. |
64037-38-3 |
|---|---|
Molecular Formula |
C12H21Cl3N3O10P |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
tris(2-chloro-2-nitrobutyl) phosphate |
InChI |
InChI=1S/C12H21Cl3N3O10P/c1-4-10(13,16(19)20)7-26-29(25,27-8-11(14,5-2)17(21)22)28-9-12(15,6-3)18(23)24/h4-9H2,1-3H3 |
InChI Key |
RMWZIPNZLJJXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COP(=O)(OCC(CC)([N+](=O)[O-])Cl)OCC(CC)([N+](=O)[O-])Cl)([N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-chloro-2-nitro-1-butyl) phosphate typically involves the reaction of phosphoryl chloride with 2-chloro-2-nitro-1-butanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the following steps:
Preparation of 2-chloro-2-nitro-1-butanol: This intermediate is synthesized by the nitration of 2-chloro-1-butanol using a mixture of nitric acid and sulfuric acid.
Reaction with Phosphoryl Chloride: The 2-chloro-2-nitro-1-butanol is then reacted with phosphoryl chloride in a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Degradation via Advanced Oxidation Processes (AOPs)
OPFRs like tris(1-chloro-2-propyl) phosphate (TCPP) and tris(2-chloroethyl) phosphate (TCEP) degrade efficiently under UV/HO conditions via hydroxyl radical (- OH) attack . Key findings include:
-
Pseudo-first-order kinetics with rate constants of for TCPP and - OH .
-
Degradation pathways : Hydroxylation at alkyl or aromatic sites, followed by dechlorination and cleavage of phosphate ester bonds .
-
Mineralization : 64.2% total organic carbon (TOC) removal for TCPP after 12 h .
Table 1: Degradation Efficiency of OPFRs in UV/HO Systems
| Compound | Rate Constant (Ms) | TOC Removal (%) | Key Byproducts |
|---|---|---|---|
| TCPP | 64.2 | Cl, PO | |
| TCEP | 58.0 | Chloroacetic acids |
Thermal and Photolytic Decomposition
Nitro-containing phosphates, such as 2-nitropropane derivatives , undergo rapid decomposition under UV light or elevated temperatures:
-
Photolytic cleavage : Nitrobenzyl phosphate esters release inorganic phosphate via excitation of the nitro group, leading to transitions and bond dissociation .
-
Thermal stability : Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) leaches from polyurethane foam with first-order kinetics ( at 60°C) .
Enzymatic and Biological Transformations
-
Oxidative metabolism : Enzymes like 2-nitropropane dioxygenase catalyze the oxidation of nitroalkanes to carbonyl compounds and nitrite .
-
Toxicity modulation : TCPP exposure in erythrocytes induces oxidative stress (ROS generation) and methemoglobin formation at high concentrations () .
Table 2: Biological Effects of OPFRs in Human Erythrocytes
| Compound | ROS Increase (%) | GSH Depletion (%) | Methemoglobin Formation (%) |
|---|---|---|---|
| TCPP | 2381.96 | 31.20 | 186.90 |
| TCEP | 2577.72 | 31.36 | 194.87 |
Synthetic Routes for Phosphate Esters
-
Displacement reactions : Nucleophilic substitution of tosylates with tris(tetra--butylammonium) pyrophosphate yields diphosphate esters (e.g., adenosine diphosphate) .
-
Mitsunobu reaction : Converts alcohols to phosphate triesters via alkoxyphosphonium intermediates .
Environmental Persistence and Byproduct Formation
-
Hydrolysis : OPFRs with chloroalkyl groups (e.g., TCPP) hydrolyze slowly in water ( at pH 7) .
-
Toxic byproducts : Degradation intermediates like chlorinated carboxylic acids and nitroso compounds exhibit higher ecotoxicity than parent compounds .
Key Limitations and Research Gaps
-
No direct studies on Tris(2-chloro-2-nitro-1-butyl) phosphate were identified in the provided sources.
-
Analogous compounds suggest that nitro and chloro substituents would enhance reactivity toward - OH and UV-driven degradation, but specific data are unavailable.
Scientific Research Applications
Flame Retardant Applications
Flame Retardant Properties
Tris(2-chloro-2-nitro-1-butyl) phosphate is primarily utilized as a flame retardant in various materials, including plastics and textiles. Its effectiveness stems from its ability to inhibit ignition and slow down the spread of fire in treated products. This compound is particularly valuable in the production of polyurethane foams, which are widely used in furniture, automotive interiors, and insulation materials.
Mechanism of Action
The flame-retardant mechanism involves the formation of a protective char layer when exposed to high temperatures. This char layer acts as a barrier, reducing the release of flammable gases and preventing further combustion. Studies have demonstrated that this compound can significantly enhance the fire resistance of treated materials compared to untreated samples .
Toxicological Studies
Health Impacts
Research has raised concerns regarding the potential health risks associated with exposure to this compound. Toxicological studies indicate that exposure can lead to oxidative stress and cellular damage. For instance, one study showed that treatment with this compound resulted in increased reactive oxygen species (ROS) production in human cell lines, suggesting a potential risk for cellular toxicity .
Environmental Concerns
The environmental persistence of this compound is another area of concern. As an organophosphate flame retardant, it can accumulate in aquatic environments, posing risks to aquatic organisms. The compound has been detected in various environmental media, raising alarms about its long-term ecological effects .
Case Studies
Regulatory Considerations
Due to its potential health risks and environmental impact, there are increasing calls for stricter regulations regarding the use of this compound. Regulatory agencies are evaluating its safety profile and considering bans or restrictions similar to those imposed on other hazardous flame retardants.
Mechanism of Action
The flame-retardant action of Tris(2-chloro-2-nitro-1-butyl) phosphate is primarily due to its ability to interfere with the combustion process. The compound releases phosphoric acid and other by-products upon heating, which act as flame inhibitors. These by-products form a protective char layer on the material’s surface, preventing further combustion. The molecular targets include the free radicals generated during combustion, which are neutralized by the released by-products.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-butoxyethyl) phosphate (TBEP)
Comparison
Tris(2-chloro-2-nitro-1-butyl) phosphate is unique due to its nitro group, which enhances its flame-retardant properties compared to other similar compounds. While TCEP and TCPP are also effective flame retardants, they lack the nitro group, making them less effective in certain applications. TBEP, on the other hand, is used more as a plasticizer than a flame retardant.
Biological Activity
Tris(2-chloro-2-nitro-1-butyl) phosphate (TCNBP) is an organophosphate compound that has garnered attention due to its applications as a flame retardant and its potential toxicological effects. This article provides a detailed overview of the biological activity of TCNBP, including its mechanisms of action, toxicity, and implications for human health and the environment.
TCNBP is a member of the organophosphate family, characterized by its phosphate group bonded to three butyl groups, two of which are chlorinated and nitro-substituted. This structure contributes to its effectiveness as a flame retardant in various materials, including plastics and textiles. However, the persistence and bioaccumulation potential of organophosphates raise concerns regarding their environmental impact and safety.
Mechanisms of Toxicity
Research indicates that TCNBP exhibits several mechanisms of toxicity, primarily through oxidative stress and disruption of cellular processes:
- Oxidative Stress : Exposure to TCNBP has been shown to increase reactive oxygen species (ROS) production in human cells. Elevated ROS levels can lead to cellular damage, apoptosis, and inflammation .
- Gene Expression Alterations : Studies have demonstrated that TCNBP exposure can significantly alter the expression levels of genes involved in apoptosis and stress responses. For example, genes in the Bcl-2 family, which regulate apoptosis, are up-regulated following exposure .
- Cellular Metabolism Disruption : TCNBP affects metabolic pathways related to energy production and material metabolism, leading to impaired cell growth and division .
Toxicological Studies
Recent studies have focused on the toxicological effects of TCNBP in various models, including in vitro human cell lines and in vivo animal studies.
In Vitro Studies
In vitro studies using human L02 liver cells revealed that TCNBP treatment resulted in increased ROS production without significant apoptosis at lower concentrations. However, higher concentrations led to noticeable changes in cell morphology and viability .
In Vivo Studies
In vivo studies conducted on rodent models have provided insights into the long-term effects of TCNBP exposure:
- Carcinogenicity : A two-year feeding study on Sprague Dawley rats and B6C3F1 mice indicated a potential link between TCNBP exposure and increased incidences of liver tumors. Histopathological examinations revealed significant lesions in the liver associated with prolonged exposure .
- Organ Weight Changes : Organ weight analyses demonstrated significant increases in liver weights relative to body weight in treated animals compared to controls. This suggests hepatotoxic effects that warrant further investigation into the underlying mechanisms .
Case Studies
Several case studies have highlighted specific instances of TCNBP exposure leading to adverse health effects:
- Occupational Exposure : Workers in industries utilizing TCNBP have reported increased respiratory issues and skin irritations, prompting investigations into workplace safety regulations.
- Environmental Impact : Studies have detected TCNBP residues in water sources near manufacturing facilities, raising concerns about ecological risks and potential human exposure through contaminated water supplies .
Summary of Research Findings
The following table summarizes key findings from recent research on the biological activity of TCNBP:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
